molecular formula C10H4 B1245684 3-Hexene-1,5-diyne, 3,4-diethynyl- CAS No. 133968-85-1

3-Hexene-1,5-diyne, 3,4-diethynyl-

Cat. No. B1245684
M. Wt: 124.14 g/mol
InChI Key: MEXXLIUXUQOIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hexene-1,5-diyne, 3,4-diethynyl- and related compounds has been explored in several studies. For example, Luzung et al. (2004) discussed the cycloisomerization of 1,5-enynes catalyzed by triphenylphosphinegold(I) complexes, which yields a range of bicyclo[3.1.0]hexane structures, including those containing quaternary carbons (Luzung, Markham, & Toste, 2004).

Molecular Structure Analysis

The molecular structure of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- has been a subject of interest in research. For instance, Bruschi et al. (2002) conducted a detailed theoretical investigation to understand the impact of different delocalization pathways on the molecular and electronic structure of similar compounds (Bruschi, Giuffreda, & Lüthi, 2002).

Chemical Reactions and Properties

Research by Martin et al. (1998) examined the photochemically reversible trans–cis isomerization of derivatives of hex-3-ene-1,5-diynes, providing insights into the chemical reactions and properties of these compounds (Martin et al., 1998).

Physical Properties Analysis

The physical properties of compounds related to 3-Hexene-1,5-diyne, 3,4-diethynyl- have been characterized in various studies. For example, Häussler et al. (2007) investigated the synthesis, thermal stability, and light-emitting properties of hyperbranched polyarylenes derived from aromatic diynes (Häussler et al., 2007).

Chemical Properties Analysis

Research on the chemical properties of related compounds includes the work of Diederich (2001), who explored carbon-rich acetylenic scaffolding, revealing insights into the chemical properties of compounds like 3-Hexene-1,5-diyne, 3,4-diethynyl- (Diederich, 2001).

Scientific Research Applications

Carbon-Rich Acetylenic Scaffolding

Derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene ((E)-DEE), both of which encompass 3,4-diethynylhex-3-ene-1,5-diyne, have been pivotal in the development of carbon-rich scaffolds. These unique π-conjugated building blocks have been used for constructing extensive monodisperse, linearly π-conjugated oligomers as well as large macrocyclic all-carbon cores. These structures exhibit advanced materials properties and exceptional third-order optical nonlinearities, mainly due to the lateral functionalization with donor-acceptor substituents. Interestingly, certain derivatives have been developed into new photochromic molecules that undergo reversible photochemical cis-trans isomerization, opening avenues for their application as light-driven molecular switches in optoelectronic devices (Diederich, 2001).

Electronic and Photonic Properties

3,4-diethynylhex-3-ene-1,5-diyne has also been recognized as a flexible building block for pi-conjugated polymers with notable electronic and photonic properties. The nature of functionalization, polymer chain length, and pi-conjugation pattern significantly influence the properties of these compounds. A method based on natural bond orbital (NBO) analysis was developed to correlate electron delocalization with molecular and electronic structure observables, offering insights into the structural and electronic nuances of these compounds. This approach has been instrumental in understanding the impact of trans versus geminal electron delocalization in such molecular structures (Bruschi, Giuffreda & Lüthi, 2002).

Acetylenic Scaffolding for Advanced Materials

Acetylenic scaffolding, particularly with derivatives of tetraethynylethene (TEE) and (E)-1,2-diethynylethene (DEE), has led to the creation of carbon-rich compounds with intriguing physicochemical properties. These compounds serve as building blocks for diverse structures such as monodisperse, linearly pi-conjugated oligomers, large macrocyclic cores, and helical oligomers. Their advanced material properties are significantly influenced by electron-donating substituents, modifying the energy gap in various structures. Arylated TEE derivatives, in particular, have been developed to undergo photochemically induced cis-trans isomerization, hinting at their potential applications in optoelectronics (Nielsen & Diederich, 2002).

properties

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXXLIUXUQOIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=C(C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454882
Record name 3-Hexene-1,5-diyne, 3,4-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexene-1,5-diyne, 3,4-diethynyl-

CAS RN

133968-85-1
Record name 3-Hexene-1,5-diyne, 3,4-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.